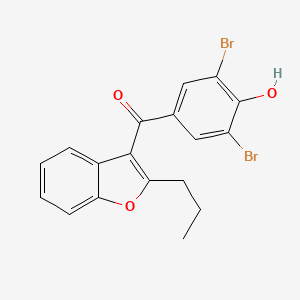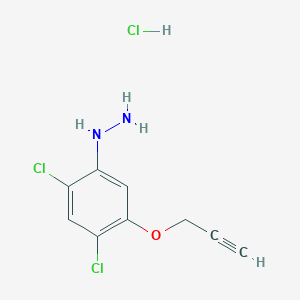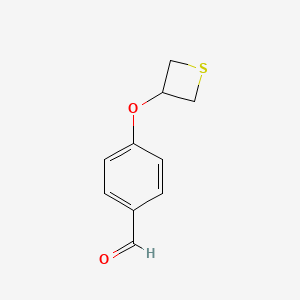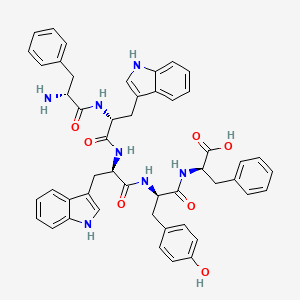![molecular formula C16H32O4 B12583222 2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol CAS No. 588698-23-1](/img/structure/B12583222.png)
2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol is a chemical compound characterized by its unique structure, which includes a dec-9-en-1-yl group attached to a triethylene glycol chain ending in an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol typically involves the reaction of dec-9-en-1-ol with triethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the etherification process. The reaction mixture is heated to a temperature range of 80-120°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, ensures the consistent quality of the final product. Additionally, purification steps, including distillation and recrystallization, are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkages can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of dec-9-en-1-al or dec-9-enoic acid.
Reduction: Formation of decane derivatives.
Substitution: Formation of substituted ethers with various functional groups.
Scientific Research Applications
2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of membrane dynamics and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, emulsifiers, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can interact with specific protein targets, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Contains a mercapto group instead of a dec-9-en-1-yl group.
2-{2-[2-(2-Aminoethoxy)ethoxy]ethanol: Contains an amino group instead of a dec-9-en-1-yl group.
2-{2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains a methoxy group instead of a dec-9-en-1-yl group.
Uniqueness
2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol is unique due to its long-chain alkene group, which imparts distinct hydrophobic properties and potential for specific interactions with biological membranes and proteins. This makes it particularly useful in applications requiring amphiphilic compounds with tailored hydrophobicity.
Properties
CAS No. |
588698-23-1 |
|---|---|
Molecular Formula |
C16H32O4 |
Molecular Weight |
288.42 g/mol |
IUPAC Name |
2-[2-(2-dec-9-enoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-11-18-13-15-20-16-14-19-12-10-17/h2,17H,1,3-16H2 |
InChI Key |
LUOMUTKHRBHION-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)
![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)

![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)
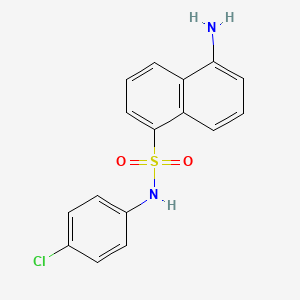
![2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-](/img/structure/B12583164.png)
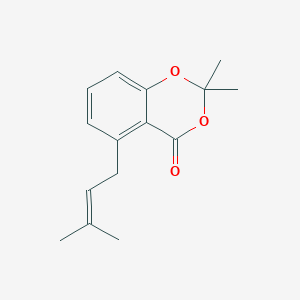


![[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B12583181.png)
